2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Overview
Description
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid is a complex organic compound that features a cyclopropylmethyl group attached to a tetrahydrocyclopenta[c]pyrazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile to form the cyclopropylmethyl intermediate.
Construction of the Tetrahydrocyclopenta[c]pyrazole Ring: The intermediate is then subjected to cyclization reactions to form the tetrahydrocyclopenta[c]pyrazole ring. This step often requires the use of strong bases and high temperatures.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole: Lacks the acetic acid moiety.
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid is unique due to the presence of both the cyclopropylmethyl and acetic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQSASFUECKYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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